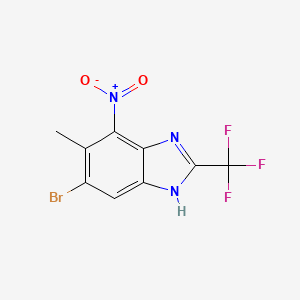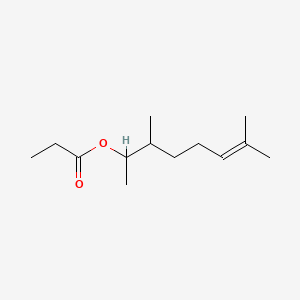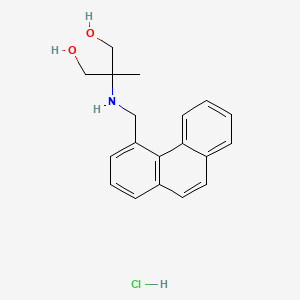
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate is an organic compound with a unique structure that includes a hydrazine and carbodithioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate typically involves the reaction of methyl hydrazinecarbodithioate with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial equipment may help optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfur-containing compounds, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate exerts its effects involves interactions with various molecular targets. The hydrazine and carbodithioate groups can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide
- 1-methyl-2-(propan-2-ylidene)hydrazine
Uniqueness
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
27268-57-1 |
|---|---|
Molecular Formula |
C5H10N2S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
methyl N-(propan-2-ylideneamino)carbamodithioate |
InChI |
InChI=1S/C5H10N2S2/c1-4(2)6-7-5(8)9-3/h1-3H3,(H,7,8) |
InChI Key |
MKPQGXBEOHAILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
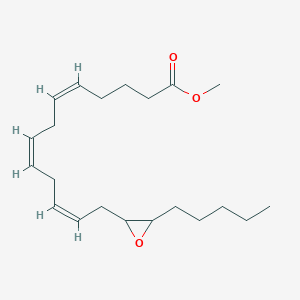
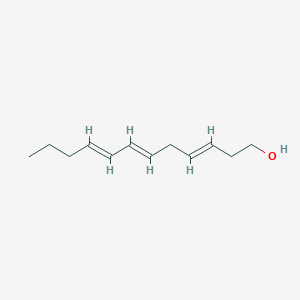

![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
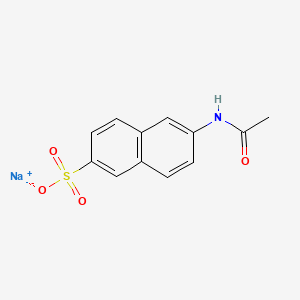
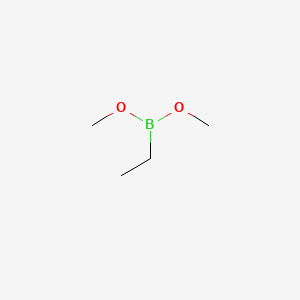
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
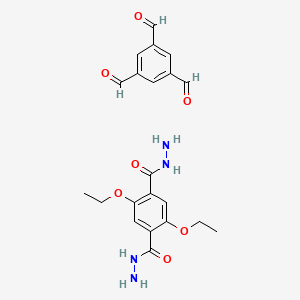
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
